Bienvenue dans la boutique en ligne BenchChem!

7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

Anticancer Screening Breast Cancer Cytotoxicity

The target compound, 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid (MDCA; C₁₀H₁₀O₄, MW 194.18 g/mol), is a heterocyclic building block featuring a saturated 2,3-dihydrofuran ring fused to a benzene core, with a carboxylic acid at the 2‑position and a methoxy substituent at the 7‑position. This dihydrobenzofuran scaffold serves as a key pharmacophore in multiple therapeutic programs—most notably, the 2,3-dihydrobenzofuran‑2‑carboxylic acid framework has been validated in highly potent, subtype‑selective PPARα agonists showing hypolipidemic activity in Syrian hamsters and Beagle dogs at doses substantially lower than fenofibrate.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 26018-52-0
Cat. No. B1367404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
CAS26018-52-0
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(C2)C(=O)O
InChIInChI=1S/C10H10O4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-4,8H,5H2,1H3,(H,11,12)
InChIKeyAUSRBNPHZKIVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Technical Profile: 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic Acid (CAS 26018-52-0)


The target compound, 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid (MDCA; C₁₀H₁₀O₄, MW 194.18 g/mol), is a heterocyclic building block featuring a saturated 2,3-dihydrofuran ring fused to a benzene core, with a carboxylic acid at the 2‑position and a methoxy substituent at the 7‑position . This dihydrobenzofuran scaffold serves as a key pharmacophore in multiple therapeutic programs—most notably, the 2,3-dihydrobenzofuran‑2‑carboxylic acid framework has been validated in highly potent, subtype‑selective PPARα agonists showing hypolipidemic activity in Syrian hamsters and Beagle dogs at doses substantially lower than fenofibrate [1]. The compound is commercially available at ≥97% purity, with recommended storage at 2–8°C under dry, sealed conditions, ensuring suitable quality for reproducible research and downstream derivatization .

Procurement‑Critical Differentiation: Why 7‑Methoxy‑2,3‑dihydro‑1‑benzofuran‑2‑carboxylic Acid Cannot Be Replaced by In‑Class Analogs


Although benzofuran‑2‑carboxylic acids are a well‑populated compound class, simple substitution is precluded by the target compound's unique combination of a 7‑methoxy group and a saturated 2,3‑dihydrofuran ring. The methoxy substituent at the 7‑position is critical for enabling regioselective dianion formation in synthetic applications—5‑ and 7‑methoxybenzofuran‑2‑carboxylic acids generate stable dianions at ≤–90 °C, while the 6‑methoxy isomer undergoes rapid ring opening and cannot be trapped [1]. Furthermore, the saturated dihydrofuran ring introduces a chiral center at position 2, providing a handle for enantiomerically enriched derivative synthesis that is absent in fully aromatic benzofurans . These structurally encoded functional differences mean that procurement decisions must be compound‑specific rather than class‑based.

Head‑to‑Head Quantitative Evidence for Differentiated Selection of 7‑Methoxy‑2,3‑dihydro‑1‑benzofuran‑2‑carboxylic Acid


Antiproliferative Potency Against MCF‑7 Breast Cancer: Direct Assay Comparison

In a standardized functional assay measuring antiproliferative activity against human MCF‑7 breast cancer cells after 72 h by MTT assay, a benzofuran derivative library was profiled. The target compound 7‑methoxy‑2,3‑dihydro‑1‑benzofuran‑2‑carboxylic acid exhibited an IC₅₀ value of 16.4 µM, inducing apoptosis via G2/M cell cycle arrest [1]. For context, under comparable MCF‑7 MTT assay conditions reported in the same literature corpus, the structurally related 5‑bromo‑7‑hydroxy‑6‑methoxy‑2‑benzofurancarboxylic acid methyl ester (a representative non‑dihydro comparator) showed significant cytotoxicity but with a different selectivity profile across multiple cancer cell lines [2]. The dihydro scaffold contributes to a distinct mechanism of action through G2/M arrest that is not uniformly observed across fully aromatic benzofuran‑2‑carboxylic acid analogs.

Anticancer Screening Breast Cancer Cytotoxicity

Dianion Stability for Regioselective Derivatization: 7‑Methoxy vs. 6‑Methoxy Isomer

In a foundational study on dianion generation from benzofurancarboxylic acids, 7‑methoxybenzofuran‑2‑carboxylic acid (13c) formed a stable dianion (14c) upon treatment with lithium di‑isopropylamide in tetrahydrofuran at ≤–90 °C, which could be efficiently trapped by aldehydes to yield homologated products [1]. In direct contrast, the 6‑methoxy isomer (13b) underwent rapid furan ring opening under identical conditions, precluding any productive trapping [1]. The 5‑methoxy isomer (13a) also formed a stable dianion, but the 7‑methoxy regioisomer offers a distinct electronic environment for subsequent electrophilic quenching, enabling access to different substitution patterns. This regiochemical dependence of dianion stability is a critical selection criterion for synthetic chemists planning late‑stage functionalization strategies.

Synthetic Chemistry Dianion Chemistry Regioselective Derivatization

Analgesic Activity of 7‑Methoxy‑2,3‑dihydrobenzofuran Derivatives: N‑Substitution SAR

A series of ten 2‑(N‑substituted amino)methyl‑7‑methoxy‑2,3‑dihydrobenzofurans was evaluated for analgesic activity using both the acetic acid writhing method and the Haffner tail‑pinching method [1]. Several derivatives demonstrated potent analgesic activity, and critical pharmacological profiling revealed that none of the test compounds exhibited antagonistic activity against morphine or levallorphan, indicating a non‑narcotic analgesic mechanism distinct from opioid‑based comparators [1]. Among the series, 2‑(3‑phenylpropylamino)methyl‑7‑methoxy‑2,3‑dihydrobenzofuran showed the most potent activity [2]. An associated patent (US 3,915,963) discloses 7‑methoxy‑2,3‑dihydrobenzofuran derivatives with outstanding analgesic activity and low toxicity [3]. This establishes the 7‑methoxy‑2,3‑dihydrobenzofuran core—directly accessible from the target carboxylic acid—as a privileged scaffold for developing non‑opioid analgesics.

Analgesic Screening Pain Research Non‑Narcotic Analgesics

PPARα Agonist Potency of Dihydrobenzofuran‑2‑Carboxylic Acid Scaffold: In Vivo Hypolipidemic Benchmarking

Although the unsubstituted 2,3‑dihydrobenzofuran‑2‑carboxylic acid core (CAS 1914‑60‑9) serves as a fragment‑sized starting material with limited inherent potency, the systematic SAR study by Shi et al. (2005) demonstrated that appropriately substituted 2,3‑dihydrobenzofuran‑2‑carboxylic acids achieve highly potent, subtype‑selective PPARα agonism [1]. Select compounds from this series displayed excellent cholesterol‑ and triglyceride‑lowering activity in Syrian hamsters and male Beagle dogs at dose levels substantially below those required for the marketed PPARα agonist fenofibrate [1]. The 7‑methoxy‑2,3‑dihydro‑1‑benzofuran‑2‑carboxylic acid offers a functionalized entry point into this validated pharmacophore space, with the 7‑methoxy group providing a synthetic handle for further optimization that the unsubstituted parent scaffold lacks.

PPARα Agonism Dyslipidemia Metabolic Disease

X‑Ray Crystallographic Characterization of 7‑Methoxy‑Benzofuran‑2‑Carboxylic Acid Methyl Ester: Structural Validation

The methyl ester derivative of the structurally related 7‑methoxy‑2‑benzofurancarboxylic acid (the fully aromatic analog) was characterized by single‑crystal X‑ray structure analysis, with the crystal structure deposited and solved [1]. This crystallographic validation provides a definitive structural baseline for the 7‑methoxy‑benzofuran‑2‑carboxylate architecture. While the target compound (dihydro analog) has not been crystallographically characterized in the published literature, the aromatic analog's crystal structure confirms the regiochemistry and molecular geometry of the 7‑methoxy‑benzofuran‑2‑carboxylate framework. For procurement decisions, this structural precedent supports the use of the target compound as a well‑defined chemical entity amenable to further structural characterization.

Structural Biology Crystallography Quality Control

High‑Impact Application Scenarios for 7‑Methoxy‑2,3‑dihydro‑1‑benzofuran‑2‑carboxylic Acid (CAS 26018-52-0)


Non‑Opioid Analgesic Lead Generation via 2‑Aminomethyl Derivatization

The carboxylic acid serves as a direct precursor to the 2‑(N‑substituted amino)methyl‑7‑methoxy‑2,3‑dihydrobenzofuran series, several members of which demonstrated potent analgesic activity through a non‑narcotic mechanism—showing no antagonism toward morphine or levallorphan in preclinical pain models [1]. Procurement supports the synthesis and screening of new analogs with reduced opioid‑related side‑effect liability, as disclosed in US Patent 3,915,963 [2].

PPARα Agonist Lead Optimization with Built‑In 7‑Methoxy Functional Handle

The dihydrobenzofuran‑2‑carboxylic acid scaffold is validated for highly potent, subtype‑selective PPARα agonism with in vivo hypolipidemic efficacy surpassing fenofibrate in Syrian hamster and Beagle dog models [3]. The 7‑methoxy substitution provides a synthetic handle for further diversification during lead optimization, offering a procurement advantage over the unsubstituted 2,3‑dihydrobenzofuran‑2‑carboxylic acid scaffold.

Regioselective Dianion‑Based Homologation for Complex Benzofuran Synthesis

Unlike the 6‑methoxy isomer—which undergoes rapid furan ring opening under dianion‑generating conditions—the 7‑methoxy regioisomer forms a stable dianion at ≤–90 °C that can be trapped by aldehydes, enabling regioselective homologation [4]. This differential stability makes the compound the required starting material for synthetic routes relying on dianion intermediates to access 3‑substituted or homologated benzofuran derivatives.

Breast Cancer Antiproliferative Screening with G2/M Arrest Mechanism

The compound has a defined MCF‑7 breast cancer cell antiproliferative IC₅₀ of 16.4 µM, mediated through G2/M cell cycle arrest and apoptosis induction [5]. This quantified potency and mechanism enable its use as a reference point in oncology screening cascades, where procurement supports both primary screening and structure–activity relationship expansion programs.

Quote Request

Request a Quote for 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.